

Structural Elucidation of Methyl 9H-xanthene-9-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: methyl 9H-xanthene-9-carboxylate

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This in-depth technical guide provides a comprehensive overview of the structural elucidation of **methyl 9H-xanthene-9-carboxylate**. The document details the key experimental protocols and presents a thorough analysis of spectroscopic and crystallographic data, offering a complete structural characterization of the molecule.

Introduction

Methyl 9H-xanthene-9-carboxylate is a derivative of the heterocyclic compound xanthene. Its structural confirmation is paramount for understanding its chemical properties and potential applications in medicinal chemistry and materials science. This guide outlines the multifaceted approach to its structural elucidation, employing a combination of advanced analytical techniques. The definitive three-dimensional structure has been determined by single-crystal X-ray diffraction, complemented by spectroscopic analysis through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 9H-xanthene-9-carboxylate** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O ₃	[1]
Molecular Weight	240.25 g/mol	[1]
CAS Number	39497-06-8	[1]
Appearance	Crystalline solid	
Melting Point	360.7 K	[2]

Spectroscopic and Crystallographic Data

The structural elucidation of **methyl 9H-xanthene-9-carboxylate** is supported by a wealth of spectroscopic and crystallographic data. This section presents the key findings from these analyses in a structured format.

Single-Crystal X-ray Diffraction Data

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[2][3] The crystallographic data reveals a folded xanthone unit with a dihedral angle of 24.81 (9)° between the benzene rings.[2][3] The ester substituent adopts a trans staggered conformation.[2][3]

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	25.6601 (16)
b (Å)	5.7624 (3)
c (Å)	15.7578 (9)
β (°)	92.933 (4)
Volume (Å ³)	2327.0 (2)
Z	8
Temperature (K)	123
Radiation type	Mo K α

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The data is available on PubChem, acquired on a BRUKER AC-300 instrument.[\[1\]](#)

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
Data not fully available in search results			

¹³C NMR Data

Chemical Shift (ppm)	Assignment
Data not fully available in search results	

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum was obtained from a KBr wafer sample.^[1]

Frequency (cm ⁻¹)	Functional Group Assignment
Specific peak list not available in search results	C=O (ester), C-O (ether and ester), C=C (aromatic), C-H (aromatic and aliphatic)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
240	Molecular ion [M] ⁺
Detailed fragmentation data not available in search results	

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction

A suitable single crystal of **methyl 9H-xanthene-9-carboxylate** was mounted on a diffractometer. Data was collected at a low temperature (123 K) to minimize thermal vibrations.^[3] A Bruker Kappa APEXII diffractometer with Mo K α radiation was used for data collection.^[3] The structure was solved by direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a BRUKER AC-300 spectrometer.^[1] The sample was dissolved in an appropriate deuterated solvent (e.g., CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum was obtained using a potassium bromide (KBr) wafer technique.^[1] A small amount of the solid sample was ground with dry KBr powder and pressed into a thin, transparent pellet. The pellet was then placed in the sample holder of an FT-IR spectrometer and the spectrum was recorded.

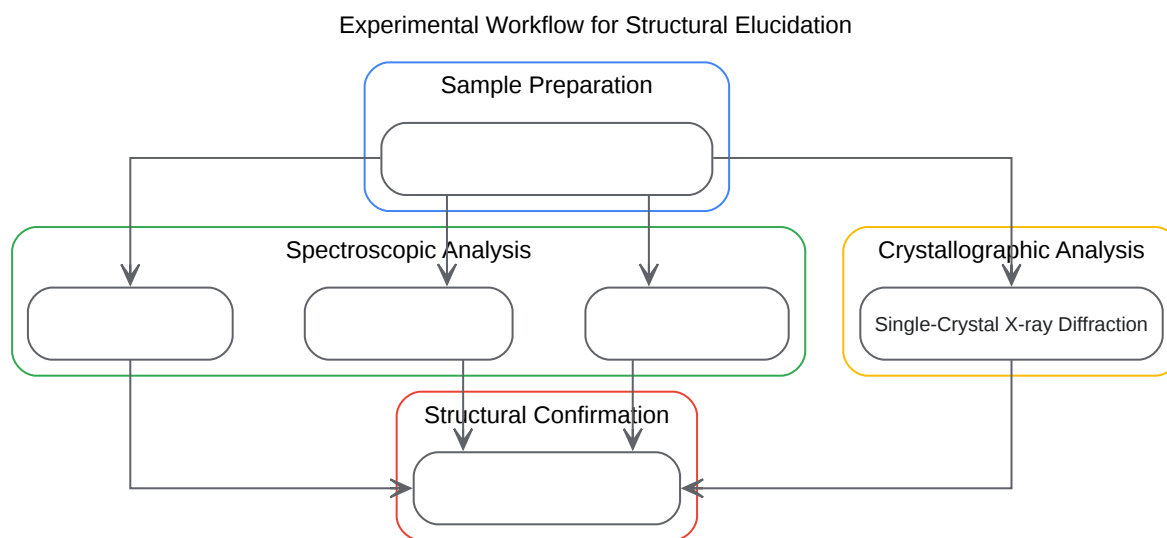
Mass Spectrometry

The mass spectrum was obtained using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting fragmentation pattern was analyzed.

Visualizations

The following diagrams illustrate the chemical structure and the workflow for the structural elucidation of **methyl 9H-xanthene-9-carboxylate**.

Caption: Molecular structure of **methyl 9H-xanthene-9-carboxylate**.



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Caption: Workflow for the structural elucidation of the target compound.

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References

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